molecular formula C7H7ClN2 B14077733 4-Aminobenzonitrile hydrochloride CAS No. 2570-98-1

4-Aminobenzonitrile hydrochloride

Cat. No.: B14077733
CAS No.: 2570-98-1
M. Wt: 154.60 g/mol
InChI Key: JTEZENDVAJWZLM-UHFFFAOYSA-N
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Description

4-Aminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H6N2·HCl. It is a derivative of benzonitrile, where an amino group is substituted at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group . Another method includes the reaction of 4-chlorobenzonitrile with ammonia under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrobenzonitrile. This process is efficient and yields high purity products. The reaction is typically carried out in a solvent such as ethanol or methanol, with palladium on carbon as the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzonitrile
  • 4-Chlorobenzonitrile
  • 4-Aminobenzamide

Uniqueness

4-Aminobenzonitrile hydrochloride is unique due to its dual functional groups (amino and nitrile), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

2570-98-1

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

4-aminobenzonitrile;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,9H2;1H

InChI Key

JTEZENDVAJWZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N.Cl

Origin of Product

United States

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